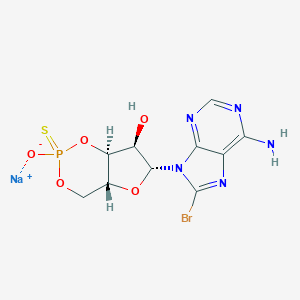

8-Bromoadenosine 3',5'-cyclic monophosphothiaoate, Sp-isomer sodium salt

Descripción general

Descripción

Este compuesto combina una sustitución de azufre exocíclico en la posición ecuatorial del anillo de ciclofosfato con una sustitución de bromo en la base de adenina del monofosfato de adenosina cíclico . Actúa como un antagonista de las proteínas cinasas dependientes de monofosfato de adenosina cíclico y es resistente a la hidrólisis por fosfodiesterasas de nucleótidos cíclicos .

Métodos De Preparación

La síntesis de la sal de sodio de Rp-8-bromo-AMP cíclico implica la sustitución de hidrógeno en la posición 8 de la nucleobase por bromo y la modificación de uno de los dos átomos de oxígeno exocíclicos en la porción de fosfato cíclico con azufre . La ruta sintética normalmente implica los siguientes pasos:

Bromación: Introducción de un átomo de bromo en la posición 8 de la base de adenina.

Fosforotiación: Sustitución de un átomo de oxígeno exocíclico por azufre en la porción de fosfato cíclico.

Ciclización: Formación del anillo de fosfato cíclico.

Los métodos de producción industrial para este compuesto no están ampliamente documentados, pero es probable que sigan rutas sintéticas similares con optimización para la producción a gran escala.

Análisis De Reacciones Químicas

La sal de sodio de Rp-8-bromo-AMP cíclico experimenta varias reacciones químicas, que incluyen:

Reacciones de sustitución: El átomo de bromo en la base de adenina puede participar en reacciones de sustitución nucleofílica.

Oxidación y reducción: El átomo de azufre en la porción de fosfato cíclico puede experimentar reacciones de oxidación y reducción.

Resistencia a la hidrólisis: El compuesto es resistente a la hidrólisis por fosfodiesterasas de nucleótidos cíclicos.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes bromantes, agentes sulfurantes y catalizadores específicos para facilitar las transformaciones deseadas. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

Biochemical Research Applications

1.1 Modulation of Cellular Signaling Pathways

Rp-8-Br-cAMPS is primarily utilized to investigate the cAMP signaling pathway, which is crucial for numerous cellular processes including metabolism, gene expression, and cell proliferation. By acting as a competitive inhibitor of PKAs, this compound allows researchers to dissect the role of cAMP in cellular signaling without activating downstream effects typically induced by natural cAMP.

1.2 Study of Cell Fusion and Differentiation

Research has demonstrated that Rp-8-Br-cAMPS can impair cell fusion processes in human trophoblast cells. This effect is attributed to its antagonistic action on PKAs, which are essential for trophoblast cell fusion into syncytiotrophoblasts, a critical step in placentation. Furthermore, it has been shown to induce differentiation in mesenchymal stem cells derived from Wharton’s jelly, highlighting its potential in regenerative medicine .

1.3 Investigation of Apoptosis and Cell Viability

Studies indicate that Rp-8-Br-cAMPS can influence apoptosis pathways. For instance, it has been used to treat choriocarcinoma BeWo cells to assess its effects on cell viability and morphological changes in response to apoptotic stimuli . The compound's ability to modulate apoptosis makes it valuable for cancer research, particularly in understanding tumor cell behavior.

Pharmacological Insights

2.1 Effects on Protein Kinase A Activation

The compound's primary mechanism involves competitive inhibition of PKAs, which are pivotal in mediating various cellular responses. By preventing the activation of these kinases, Rp-8-Br-cAMPS can alter downstream signaling pathways that affect cellular growth and differentiation .

2.2 Resistance to Hydrolysis

One of the notable features of Rp-8-Br-cAMPS is its resistance to hydrolysis by phosphodiesterases, making it a long-acting analog compared to other cAMP derivatives like 8-bromoadenosine 3',5'-cyclic monophosphate (8-Br-cAMP) . This property allows for prolonged experimental conditions without rapid degradation, facilitating more extended studies on cellular responses.

Case Studies and Experimental Findings

Mecanismo De Acción

La sal de sodio de Rp-8-bromo-AMP cíclico actúa como un antagonista de las proteínas cinasas dependientes de monofosfato de adenosina cíclico al ocupar los sitios de unión del monofosfato de adenosina cíclico . Esto evita que la holoenzima cinasa se disocie y, por lo tanto, se active. El compuesto es resistente a la hidrólisis por fosfodiesterasas de nucleótidos cíclicos, lo que garantiza su estabilidad y actividad prolongada .

Comparación Con Compuestos Similares

La sal de sodio de Rp-8-bromo-AMP cíclico es única debido a su combinación de sustitución de bromo en la base de adenina y sustitución de azufre en la porción de fosfato cíclico. Los compuestos similares incluyen:

Sal de sodio de 8-bromo-monofosfato de adenosina cíclico: Un análogo de monofosfato de adenosina cíclico permeable a las células que activa la proteína cinasa A y tiene una mayor resistencia a la hidrólisis por fosfodiesterasa que el monofosfato de adenosina cíclico.

Rp-monofosforotioato de adenosina cíclico: Un inhibidor de la proteína cinasa que combina una sustitución de azufre exocíclico en el anillo de fosfato cíclico.

Estos compuestos comparten similitudes estructurales pero difieren en sus sustituciones específicas y actividades biológicas.

Actividad Biológica

8-Bromoadenosine 3',5'-cyclic monophosphothiaoate, Sp-isomer sodium salt (often abbreviated as Sp-8-Br-cAMPS) is a potent analog of cyclic adenosine monophosphate (cAMP) that exhibits significant biological activity. This compound is primarily known for its role as a metabolically stable activator of protein kinase A (PKA), making it a valuable tool in biochemical research and therapeutic applications.

- Chemical Formula : C₁₀H₁₁BrN₅NaO₆P

- Molecular Weight : 423.2 g/mol

- CAS Number : 127634-20-2

- Appearance : White to off-white powder

- Solubility : Soluble in water or aqueous buffer

Sp-8-Br-cAMPS functions primarily as an agonist of PKA. Unlike natural cAMP, it is resistant to hydrolysis by phosphodiesterases, which prolongs its action within biological systems. This stability allows for sustained activation of downstream signaling pathways associated with cell proliferation, differentiation, and apoptosis.

Cell Proliferation and Differentiation

Research indicates that Sp-8-Br-cAMPS can promote cell division and differentiation in various cell types. For instance, in tobacco pith parenchyma tissue, it effectively replaces the cell-division-promoting activity of other cytokinin analogs . Additionally, it has been shown to enhance the differentiation of human induced pluripotent stem cells (iPSCs) into intestinal epithelial cells when combined with other agents like IBMX .

Apoptosis Induction

Sp-8-Br-cAMPS has been implicated in inducing apoptosis in cancer cell lines. In studies involving esophageal cancer cells, the compound was found to enhance apoptotic processes, suggesting its potential utility in cancer therapy . Furthermore, it influences gene expression related to apoptosis and cellular stress responses .

Vascular Endothelial Growth Factor (VEGF) Production

The compound has also been shown to stimulate VEGF production, which plays a crucial role in angiogenesis. This effect is particularly relevant in tissue engineering and regenerative medicine, where promoting blood vessel formation is essential for tissue viability .

Summary of Research Findings

Case Studies

-

Tobacco Cell Division Study

- Objective : To evaluate the effectiveness of Sp-8-Br-cAMPS in promoting cell division.

- Findings : The compound demonstrated superior resistance to degradation compared to natural cAMP, leading to enhanced cell division rates.

-

Cancer Cell Apoptosis Study

- Objective : To investigate the apoptotic effects of Sp-8-Br-cAMPS on esophageal cancer cells.

- Findings : Significant induction of apoptosis was observed, highlighting its potential as a therapeutic agent against cancer.

-

VEGF Production in Tissue Engineering

- Objective : To assess the role of Sp-8-Br-cAMPS in promoting angiogenesis.

- Findings : The compound effectively induced VEGF production, suggesting applications in enhancing tissue regeneration.

Propiedades

IUPAC Name |

sodium;(4aR,6R,7R,7aS)-6-(6-amino-8-bromopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN5O5PS.Na/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-5(17)6-3(20-9)1-19-22(18,23)21-6;/h2-3,5-6,9,17H,1H2,(H,18,23)(H2,12,13,14);/q;+1/p-1/t3-,5-,6-,9-,22?;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKJLJCVVXRNYGJ-QKAIHBBZSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=S)(O1)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=S)(O1)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN5NaO5PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Rp-8-Bromo-Cyclic AMPS affect the formation of syncytiotrophoblasts from cytotrophoblasts?

A1: Rp-8-Bromo-Cyclic AMPS acts as an antagonist of cyclic AMP (cAMP). [] The research demonstrates that the addition of cAMP analogs promotes syncytiotrophoblast formation, evidenced by the loss of E-cadherin and desmoplakin, markers of cell-cell adhesion, and an increase in the number of nuclei per syncytium. [] Conversely, Rp-8-Bromo-Cyclic AMPS and H-89 (a cAMP-dependent protein kinase catalytic subunit inhibitor) hinder cell fusion, suggesting that cAMP signaling pathways are crucial for syncytiotrophoblast formation. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.